N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3): A Critical Scaffold in Kinase Inhibitor Discovery and Heterocyclic Synthesis
N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3): A Critical Scaffold in Kinase Inhibitor Discovery and Heterocyclic Synthesis
Executive Summary
In the landscape of modern rational drug design, nitrogen-containing heterocycles are foundational to the development of targeted therapeutics. N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3) has emerged as a highly privileged building block, particularly in the synthesis of fused bicyclic systems such as pyrrolo[2,3-b]pyrazines and imidazo[1,2-a]pyrazines[1]. These advanced scaffolds are central to the architecture of potent, ATP-competitive small-molecule kinase inhibitors targeting the FGFR, mTOR, and PI3K/AKT pathways[2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and synthetic utility of N2,N2-Diethylpyrazine-2,3-diamine, offering field-proven protocols for its integration into drug discovery workflows.
Physicochemical Profiling
The physical and chemical properties of N2,N2-Diethylpyrazine-2,3-diamine dictate its reactivity profile and handling requirements. As an electron-rich derivative of an inherently electron-deficient pyrazine ring, it exhibits unique stability and solubility characteristics[3].
| Property | Value / Description |
| Chemical Name | N2,N2-Diethylpyrazine-2,3-diamine |
| CAS Registry Number | 912773-18-3[4] |
| Molecular Formula | C8H14N4 |
| Molecular Weight | 166.22 g/mol [4] |
| Synonyms | 2-Amino-3-(diethylamino)pyrazine |
| Appearance | Solid/Powder (typical for substituted pyrazinediamines) |
| Structural Class | Heterocyclic Building Block / Diaminopyrazine |
| Storage Conditions | Keep in a dark place, under an inert atmosphere (Argon/N2), at 2-8°C to prevent amine oxidation[5]. |
Medicinal Chemistry Rationale: The Pyrazine Core
Bioisosterism and Hinge-Binding
Pyrazine is frequently employed as a bioisostere for benzene, pyridine, and pyrimidine[3]. In the context of kinase inhibitors, the pyrazine nitrogen atom serves as a critical hydrogen bond acceptor. When binding to the ATP pocket of kinases (such as FGFR), this nitrogen interacts directly with the backbone amides in the hinge region (e.g., ALA564 in FGFR1), anchoring the inhibitor within the active site[6].
The Role of the Diethylamino Group
The substitution of a diethylamino group at the C2 position is not merely a structural variation; it is a deliberate design choice driven by causality:
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Steric Shielding & Conformation: The bulky diethyl groups force adjacent substituents out of coplanarity, which can be exploited to direct the molecule into deep hydrophobic back-pockets of the kinase[7].
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Electronic Modulation: The strongly electron-donating nature of the tertiary amine enriches the electron density of the otherwise electron-deficient pyrazine ring. This raises the pKa of the adjacent ring nitrogens, enhancing their capacity to act as hydrogen bond acceptors[3].
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Regiocontrol in Synthesis: The steric bulk and electronic directing effects of the diethylamino group dictate the regioselectivity of downstream electrophilic aromatic substitutions (e.g., bromination), ensuring predictable functionalization[8].
Synthetic Workflows & Protocols
N2,N2-Diethylpyrazine-2,3-diamine is predominantly utilized to construct fused bicyclic kinase inhibitors. The workflow typically involves regioselective halogenation followed by transition-metal-catalyzed cross-coupling and annulation.
Synthetic workflow from N2,N2-Diethylpyrazine-2,3-diamine to a target kinase inhibitor.
Protocol 1: Regioselective Bromination (Self-Validating System)
Objective: Synthesize 5-bromo-N2,N2-diethylpyrazine-2,3-diamine (CAS 912773-09-2) to provide a synthetic handle for cross-coupling[8]. Causality: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br2) to prevent over-bromination and oxidative degradation of the primary amine. The reaction is performed in a polar aprotic solvent (DMF) at low temperatures to maximize regioselectivity.
Step-by-Step Methodology:
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Preparation: Dissolve N2,N2-Diethylpyrazine-2,3-diamine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere. Cool the solution to 0°C using an ice bath.
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Reagent Addition: Dissolve NBS (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5°C.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
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Quenching: Quench the reaction by pouring it into ice-cold water containing 5% sodium thiosulfate to neutralize any unreacted electrophilic bromine.
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Extraction & Purification: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
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Validation (In-Process Control): Analyze via LC-MS. The protocol is validated when the starting material peak (m/z 167.1 [M+H]+) is replaced by a new peak exhibiting a characteristic 1:1 isotopic bromine doublet at m/z 245.1 and 247.1 [M+H]+.
Protocol 2: Bicyclic Annulation to 5H-Pyrrolo[2,3-b]pyrazine
Objective: Construct the pyrrolo[2,3-b]pyrazine core via a one-pot Sonogashira coupling and intramolecular hydroamination[9]. Causality: The primary amine at C3 is perfectly positioned to attack the alkyne installed at C5/C6. Copper(I) iodide acts as a co-catalyst to form the copper acetylide, which transmetalates with the palladium-oxidative-addition complex. Base (TEA) is required to neutralize the hydrobromic acid generated during the catalytic cycle.
Step-by-Step Methodology:
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Preparation: In a Schlenk tube, combine the brominated intermediate from Protocol 1 (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq).
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Degassing: Evacuate and backfill the tube with argon three times.
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Solvent & Reagent Addition: Add degassed Triethylamine (TEA) and DMF (1:1 v/v) to achieve a 0.1 M concentration. Add trimethylsilylacetylene (TMS-acetylene) (1.5 eq) via syringe.
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Heating: Seal the tube and heat to 80°C for 12 hours. The initial cross-coupling is followed by spontaneous cyclization (hydroamination) at this temperature.
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Deprotection (Optional): If the TMS group remains on the newly formed pyrrole ring, add TBAF (1.0 M in THF, 1.2 eq) and stir for 1 hour at room temperature to reveal the unsubstituted pyrrole C-H.
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Validation (In-Process Control): Monitor via 1H-NMR. Successful annulation is confirmed by the appearance of a distinct pyrrole proton doublet (typically around δ 6.5–7.5 ppm) and the disappearance of the primary amine (-NH2) broad singlet.
Mechanistic Insights & Signaling Pathways
Compounds derived from N2,N2-Diethylpyrazine-2,3-diamine, particularly 5H-pyrrolo[2,3-b]pyrazines, have shown exceptional efficacy as Fibroblast Growth Factor Receptor (FGFR) inhibitors[9].
Aberrant FGFR signaling is a well-documented oncogenic driver. When the pyrazine-derived inhibitor binds to the ATP-binding pocket of the FGFR kinase domain, it competitively blocks ATP. This prevents the auto-phosphorylation of the receptor and halts the downstream activation of the MAPK/ERK, PI3K/AKT, and PLCγ pathways, ultimately inducing apoptosis in tumor cells[7].
Mechanism of pyrazine-derived FGFR inhibitors blocking downstream oncogenic signaling.
Conclusion
N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3) is far more than a simple chemical commodity; it is a highly engineered scaffold designed to optimize both synthetic tractability and biological target engagement. By leveraging its unique electronic properties and steric profile, medicinal chemists can efficiently construct complex, drug-like heterocyclic systems that address critical unmet needs in oncology and targeted therapy.
References
- Fluorochem: N2,N2-Diethylpyrazine-2,3-diamine (CAS 912773-18-3)
- 2-Amino-3-(ethylamino)
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
- Pyrrolopyrazine derivatives: synthetic approaches and biological activities Source: ResearchGate URL
- Pyrazines in Drug Discovery Source: PharmaBlock URL
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI URL
- Source: National Institutes of Health (PMC)
- Source: National Institutes of Health (PMC)
- Brominated Intermediate 2-AMINO-5-BROMO-3-(DIETHYLAMINO)PYRAZINE (CAS 912773-09-2)
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- 1. researchgate.net [researchgate.net]
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 912773-15-0|2-Amino-3-(ethylamino)pyrazine|BLD Pharm [bldpharm.com]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
